molecular formula C7H9N5 B597660 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile CAS No. 13593-31-2

4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile

Cat. No.: B597660
CAS No.: 13593-31-2
M. Wt: 163.184
InChI Key: JZQHKLDEVDEBQD-UHFFFAOYSA-N
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Description

4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile is a heterocyclic compound with significant potential in various scientific fields. This compound belongs to the pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Scientific Research Applications

4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it mimics ATP and binds to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

What sets 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its dimethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-amino-2-(dimethylamino)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-12(2)7-10-4-5(3-8)6(9)11-7/h4H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQHKLDEVDEBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696077
Record name 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13593-31-2
Record name 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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